molecular formula C17H19NO6S B2742083 N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-09-1

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Katalognummer: B2742083
CAS-Nummer: 941971-09-1
Molekulargewicht: 365.4
InChI-Schlüssel: HKWCGMCLOHTOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative. Sulfonamides are a class of drugs that are widely used in medicine, primarily as antibiotics . They contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the -SO2NH2 and/or -SO2NH- group . The presence of the 2,5-dimethoxyphenyl and 3,4-dihydro-2H-benzo[b][1,4]dioxepine groups suggests that this compound may have unique properties compared to other sulfonamides.


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases . They can also undergo hydrolysis, oxidation, and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Sulfonamides are generally soluble in organic solvents and slightly soluble in water . They are stable under normal temperatures and pressures but can decompose under high heat .

Wissenschaftliche Forschungsanwendungen

Synthesis and Carbonic Anhydrase Inhibition

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide and its derivatives are studied for their synthesis and carbonic anhydrase inhibitory activities. These compounds show significant potential in inhibiting carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Notably, some derivatives exhibit superior inhibitory activity against human carbonic anhydrase I and II isoenzymes compared to the reference compound acetazolamide, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase is beneficial (Kucukoglu et al., 2016).

VEGFR-2 Inhibition for Anticancer Applications

Novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, targeting the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a significant role in tumor angiogenesis and metastasis. Among the synthesized compounds, certain derivatives show promising activity as VEGFR-2 inhibitors, potentially offering a new avenue for cancer therapy, especially for cancers where VEGFR-2 plays a key role in disease progression (Ghorab et al., 2016).

Acetylcholinesterase Inhibition

Sulfonamide and pyrazoline pharmacophores have garnered interest for their broad range of bioactivities, including inhibition of acetylcholinesterase (AChE). This enzyme is a target for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. Novel polyfluoro substituted pyrazoline type sulfonamides show significant inhibitory potency against AChE, offering potential as therapeutic agents for neurodegenerative diseases (Yamali et al., 2020).

Safety and Hazards

Sulfonamides can cause a range of side effects, including allergic reactions . They can also cause photosensitivity, gastrointestinal disturbances, and, in rare cases, serious skin reactions .

Zukünftige Richtungen

The study of sulfonamide derivatives is an active area of research, particularly in the development of new antibiotics and anticancer drugs . This compound, with its unique structural features, could be a potential candidate for further study.

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-21-12-4-6-15(22-2)14(10-12)18-25(19,20)13-5-7-16-17(11-13)24-9-3-8-23-16/h4-7,10-11,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWCGMCLOHTOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.